molecular formula C7H18N2 B2842564 (2-Aminoethyl)(pentan-3-yl)amine CAS No. 129394-14-5

(2-Aminoethyl)(pentan-3-yl)amine

Cat. No.: B2842564
CAS No.: 129394-14-5
M. Wt: 130.235
InChI Key: JWRIBBHPRWTITQ-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups, which makes it a versatile building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(pentan-3-yl)amine typically involves the reductive amination of pentan-3-one with ethylenediamine. The process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of biocatalysts, such as transaminases, is also explored to achieve high enantioselectivity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

(2-Aminoethyl)(pentan-3-yl)amine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(pentan-3-yl)amine involves its interaction with various molecular targets, primarily through its amine groups. These groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound can also act as a nucleophile in biochemical pathways, participating in the formation or modification of biomolecules .

Comparison with Similar Compounds

    Ethylenediamine: A simpler diamine with two primary amine groups.

    1,2-Diaminopropane: Similar structure but with a shorter carbon chain.

    N,N-Dimethylethylenediamine: Contains additional methyl groups on the nitrogen atoms.

Uniqueness: (2-Aminoethyl)(pentan-3-yl)amine is unique due to its specific structure, which combines a longer carbon chain with two reactive amine groups. This structure provides distinct reactivity and potential for forming complex molecules compared to simpler diamines .

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, leveraging its unique chemical characteristics for innovative solutions.

Properties

IUPAC Name

N'-pentan-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-7(4-2)9-6-5-8/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRIBBHPRWTITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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